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Compound of Interest

Compound Name: 4-Nitroindole

Cat. No.: B016737

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroindole is a versatile heterocyclic compound that serves as a crucial building block in
organic synthesis and medicinal chemistry. The presence of the electron-withdrawing nitro
group at the 4-position of the indole ring significantly influences its chemical reactivity, making it
a valuable precursor for the synthesis of a wide range of functionalized indole derivatives. Its
utility spans various fields, including the development of pharmaceuticals, agrochemicals, and
materials science. In drug discovery, 4-nitroindole derivatives have shown promise as anti-
cancer, anti-inflammatory, and neuroprotective agents.

Key Applications of 4-Nitroindole

4-Nitroindole is a key starting material for a variety of important chemical transformations and
the synthesis of biologically active molecules.

o Synthesis of 4-Aminoindole: The nitro group can be readily reduced to an amino group,
providing access to 4-aminoindole. This derivative is a valuable intermediate for the
synthesis of substituted indoles, which are core structures in many pharmaceuticals. The
introduction of an amino group allows for a wide range of further functionalization, including
acylation, alkylation, and diazotization reactions.
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» N-Alkylation: The indole nitrogen can be alkylated to introduce various substituents. This
modification is often crucial for modulating the biological activity of indole-based compounds.
N-alkylated 4-nitroindoles can be further elaborated to create diverse chemical libraries for
drug screening.

e C3-Functionalization: The C3 position of the indole ring is susceptible to electrophilic
substitution, such as the Vilsmeier-Haack reaction to introduce a formyl group, leading to the
formation of 4-nitroindole-3-carboxaldehyde. This aldehyde is a key intermediate for the
synthesis of more complex molecules, including Tryptophan 2,3-dioxygenase (TDO)
inhibitors.

o Tryptophan 2,3-Dioxygenase (TDO) Inhibitors: 4-Nitroindole derivatives have been
investigated as inhibitors of TDO, an enzyme implicated in cancer immune evasion. By
inhibiting TDO, these compounds can help to restore anti-tumor immunity, making them
promising candidates for cancer immunotherapy.

Physicochemical Properties of 4-Nitroindole

Property Value

Molecular Formula CsHsN20:2

Molecular Weight 162.15 g/mol

Appearance Yellow to brown crystalline powder
Melting Point 204-207 °C

CAS Number 4769-97-5

Quantitative Data for Synthesis and Key Reactions

Table 1. Synthesis of 4-Nitroindole
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Table 2: Key Reactions of 4-Nitroindole
© 2025 BenchChem. All rights reserved. 3/10 Tech Support


http://orgsyn.org/demo.aspx?prep=CV8P0493
https://www.benchchem.com/product/b016737?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Reactio Substra Reagent Temper ) . Referen
Solvent Time Yield
n te S ature ce
Reductio 4 Iron
nto 4- o powder, Ethanol,
o Nitroindol Reflux 2h 62% [2]
Aminoind Hydrochl  Water
e
ole oric acid
trans-
Crotonop
henone
N- derivative
Alkylation  4- S,
o _ Room
(Aza- Nitroindol ~ Cinchona  Toluene T 24 h 67-96% [3][4]
emp.
Michael e alkaloid- P
Addition) based
phase
transfer
catalyst
Sodium
4- hydride,
N- o . Tetrahydr ] Not
o Nitroindol  Triisopro 0°C 30 min N [5]
Silylation ) ofuran specified
e pylsilyl
chloride
Vilsmeier
-Haack ) General
] POCls, Dichloro 0°Cto )
Reaction Indole 2h High procedur
DMF methane RT
(represen e
tative)

Experimental Protocols
Protocol 1: Synthesis of 4-Nitroindole[1]

This protocol describes the synthesis of 4-nitroindole from ethyl N-(2-methyl-3-

nitrophenyl)formimidate.
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Materials:

Ethyl N-(2-methyl-3-nitrophenyl)formimidate

o Diethyl oxalate

» Potassium ethoxide

e Dry Dimethylformamide (DMF)

e Dry Dimethyl sulfoxide (DMSO)

o Water

o Standard laboratory glassware

 Stirring and heating apparatus

Procedure:

e In a 200-mL beaker, dissolve 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry DMF.
» While cooling and with vigorous stirring, add 11 g (0.13 mol) of potassium ethoxide.

o Immediately pour the resulting solution into a 250-mL flask containing a solution of 20.8 g
(0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry DMSO.

« Stir the deep-red solution for 1 hour at approximately 40 °C.

o Transfer the solution to a 1-L beaker and add water with stirring at a rate that allows for the
smooth precipitation of 4-nitroindole.

« Filter the precipitate and dry it to obtain crude 4-nitroindole (approximately 16.3 g, ~100%).

 Purify the crude product by sublimation at 170 °C/0.5 mm to yield yellow crystals of 4-
nitroindole (11.5 g, 71%).

Expected Outcome: Yellow crystalline solid with a melting point of 204—-205 °C.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b016737?utm_src=pdf-body
https://www.benchchem.com/product/b016737?utm_src=pdf-body
https://www.benchchem.com/product/b016737?utm_src=pdf-body
https://www.benchchem.com/product/b016737?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Protocol 2: Synthesis of a Representative 4-Nitroindole-
Derived TDO Inhibitor

This protocol outlines a representative synthesis of a potential Tryptophan 2,3-dioxygenase
(TDO) inhibitor starting from 4-nitroindole. The synthesis involves a Vilsmeier-Haack
formylation followed by a Horner-Wadsworth-Emmons olefination.

Part A: Synthesis of 4-Nitroindole-3-carboxaldehyde

¢ To a stirred solution of 4-nitroindole (1.62 g, 10 mmol) in dry DMF (20 mL) at 0 °C, slowly
add phosphorus oxychloride (1.8 mL, 20 mmol).

¢ Allow the reaction mixture to warm to room temperature and stir for 2 hours.

e Pour the reaction mixture into crushed ice and neutralize with a saturated sodium
bicarbonate solution.

e The precipitated solid is collected by filtration, washed with water, and dried to afford 4-
nitroindole-3-carboxaldehyde.

Part B: Horner-Wadsworth-Emmons Reaction

e To a suspension of sodium hydride (60% in mineral oil, 0.44 g, 11 mmol) in dry THF (30 mL)
at 0 °C, add triethyl phosphonoacetate (2.2 mL, 11 mmol) dropwise.

 Stir the mixture at room temperature for 30 minutes.

e Add a solution of 4-nitroindole-3-carboxaldehyde (1.90 g, 10 mmol) in dry THF (20 mL) to
the reaction mixture.

 Stir the reaction at room temperature for 12 hours.

¢ Quench the reaction with saturated ammonium chloride solution and extract with ethyl
acetate.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.
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» Purify the crude product by column chromatography on silica gel to yield the ethyl (E)-3-(4-
nitro-1H-indol-3-yl)acrylate.
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Caption: Tryptophan 2,3-dioxygenase (TDO) signaling pathway in cancer.[6][7][8]

Experimental Workflow
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Synthesis of a 4-Nitroindole-Derived TDO Inhibitor
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Caption: Experimental workflow for the synthesis of a TDO inhibitor precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

